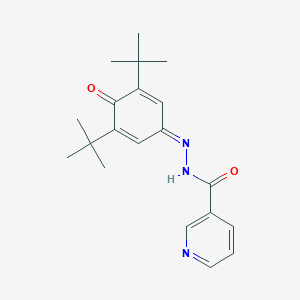
BQNH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BQNH is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a carboxamide group, with a bulky 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene moiety. The presence of the tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BQNH typically involves the following steps:
Formation of the 3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene moiety: This can be achieved by reacting 3,5-ditert-butylphenol with an appropriate oxidizing agent to form the corresponding quinone.
Condensation with pyridine-3-carboxamide: The quinone is then reacted with pyridine-3-carboxamide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
BQNH can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products Formed
Oxidation products: More oxidized quinone derivatives.
Reduction products: Hydroquinone derivatives.
Substitution products: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
BQNH has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of BQNH involves its interaction with molecular targets through various pathways:
Molecular targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways involved: It may modulate oxidative stress pathways, inhibit microbial growth, or interact with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzylidene derivatives: Similar in structure but with different functional groups.
Pyridine-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Uniqueness
BQNH stands out due to its unique combination of steric hindrance from the tert-butyl groups and the reactivity of the pyridine and carboxamide moieties. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
371944-40-0 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(3,5-ditert-butyl-4-hydroxyphenyl)iminopyridine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-19(2,3)15-10-14(11-16(17(15)24)20(4,5)6)22-23-18(25)13-8-7-9-21-12-13/h7-12,24H,1-6H3 |
Clave InChI |
MCYFPBQWTYELOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CN=CC=C2 |
SMILES isomérico |
CC(C)(C)C1=CC(=NNC(=O)C2=CN=CC=C2)C=C(C1=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=NNC(=O)C2=CN=CC=C2)C=C(C1=O)C(C)(C)C |
Sinónimos |
3-Pyridinecarboxylic acid, 2-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]hydrazide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















